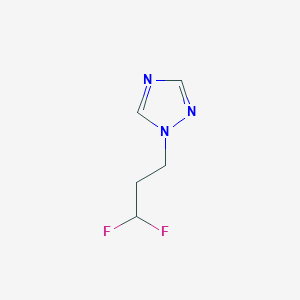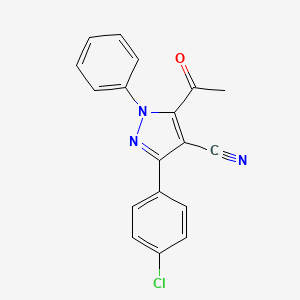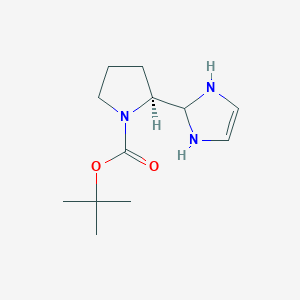
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-difluoropropylamine.
Cyclization: The 3,3-difluoropropylamine is then reacted with hydrazine and a suitable carbonyl compound to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated alcohols, while reduction may produce difluorinated amines.
Scientific Research Applications
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial or fungal cell wall synthesis.
Comparison with Similar Compounds
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3,3-Difluoropropyl)-1H-1,2,3-triazole and 1-(3,3-Difluoropropyl)-1H-1,2,5-triazole.
Uniqueness: The presence of the 1,2,4-triazole ring and the specific positioning of the fluorine atoms confer unique chemical and biological properties to the compound. These properties may include enhanced stability, reactivity, and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C5H7F2N3 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-(3,3-difluoropropyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)1-2-10-4-8-3-9-10/h3-5H,1-2H2 |
InChI Key |
MZNQUZBDYBLDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)

![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)


![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

